molecular formula C24H24N4O3 B2870675 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922067-87-6

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2870675
CAS No.: 922067-87-6
M. Wt: 416.481
InChI Key: IXJMWVRQXBHUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a pyridazine core substituted with an indole-derived ethylamino group, an o-tolyl ring, and an ester functional group. Its structural complexity arises from the integration of a dihydropyridazine scaffold, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-31-24(30)23-20(14-22(29)28(27-23)21-11-7-4-8-16(21)2)25-13-12-17-15-26-19-10-6-5-9-18(17)19/h4-11,14-15,25-26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMWVRQXBHUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can have various downstream effects depending on the specific context and location within the body.

Biological Activity

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, biological mechanisms, and research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole moiety, a pyridazine ring, and an ester functional group. Its molecular formula is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, with a molecular weight of approximately 416.48 g/mol. The structural uniqueness contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC24H24N4O3C_{24}H_{24}N_{4}O_{3}
Molecular Weight416.48 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Derivative : Using Fischer indole synthesis with phenylhydrazine and an aldehyde or ketone.
  • Alkylation : The indole derivative is alkylated with an appropriate alkyl halide to introduce the ethyl group.
  • Pyridazine Ring Formation : Reacting the alkylated indole with hydrazine and a diketone to form the pyridazine ring.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Anticancer Activity : Compounds similar to this structure have been shown to inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : The indole moiety is known for its antimicrobial effects, potentially inhibiting bacterial growth through interference with protein synthesis pathways and nucleic acid production.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibited the growth of breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

These findings suggest that the compound exhibits bactericidal activity through mechanisms such as inhibiting cell wall synthesis and disrupting metabolic pathways.

Case Studies

In a notable case study published in Molecules, researchers investigated the structure-activity relationship (SAR) of related compounds and found that modifications to the indole and pyridazine rings significantly influenced their biological activity. The study concluded that specific substitutions could enhance anticancer and antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substructure-Based Analysis

The compound’s key structural motifs include:

  • Indole moiety: Linked via an ethylamino group, this substructure is common in bioactive molecules (e.g., serotonin derivatives).
  • Dihydropyridazine core : A six-membered ring with two adjacent nitrogen atoms, often associated with anti-inflammatory or kinase-inhibitory activity.
  • o-Tolyl substituent : An ortho-methylphenyl group that influences steric and electronic properties.

Using substructure mining approaches (as described in ), similarities can be drawn with compounds like:

Zygocaperoside (): While structurally distinct (a saponin glycoside), its isolation and characterization via NMR highlight methodologies applicable to verifying the target compound’s purity and conformation .

Isorhamnetin-3-O-glycoside (): A flavonoid with glycosidic linkages; contrasts with the ester and amino functionalities in the target compound, underscoring divergent solubility and metabolic stability .

Lumping Strategy for Property Prediction

As per , compounds with shared substructures (e.g., indole or pyridazine) may exhibit similar physicochemical or toxicological profiles. For example:

  • Indole-containing analogs : Likely to show comparable metabolic pathways (e.g., cytochrome P450 interactions) but divergent bioactivity due to the dihydropyridazine core’s redox sensitivity .

Toxicity and Regulatory Considerations

Structural analogs with heavy metal components (e.g., zinc or lead compounds in ) highlight the necessity of distinguishing organic heterocycles from inorganic toxins in regulatory assessments .

Data Tables for Comparative Analysis

Table 1: Key Substructure Comparison

Substructure Target Compound Zygocaperoside () Isorhamnetin-3-O-glycoside ()
Core scaffold Dihydropyridazine Triterpenoid saponin Flavonoid glycoside
Aromatic substituent o-Tolyl None Phenolic hydroxyl groups
Functional groups Ester, ethylamino Glycoside, hydroxyl Glycoside, methoxy

Table 2: Hypothetical Physicochemical Properties*

Property Target Compound Indole analogs Pyridazine analogs
LogP (lipophilicity) ~3.5 (estimated) 2.8–4.2 1.9–3.1
Water solubility Low (ester group dominance) Moderate (polar substituents) Variable (dependent on substitution)
Metabolic stability Moderate (amide/ester cleavage) High (glycosidic resistance) Low (redox-sensitive core)

*Data inferred from structural analogs and methodologies in –3.

Research Findings and Implications

Synthetic Challenges : Steric hindrance from the o-tolyl group may complicate regioselective synthesis, necessitating advanced catalysis (e.g., palladium-mediated cross-coupling).

Regulatory Gaps : Unlike heavy metal compounds (–5), organic heterocycles like this compound may require tailored toxicity screening frameworks .

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The dihydropyridazine scaffold is constructed using a modified Henry reaction between ethyl 3-oxohex-4-enoate and o-tolylhydrazine under acidic conditions:

$$
\text{3-Oxohex-4-enoate} + \text{o-Tolylhydrazine} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{1-(o-Tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate}
$$

Optimized Conditions

Parameter Value Source
Catalyst None (thermal)
Solvent Ethanol
Temperature 80°C
Reaction Time 6–8 h
Yield 68–72%

Key characterization data for the intermediate:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 4H, o-tolyl), 4.32 (q, J=7.1 Hz, 2H, OCH$$2$$), 2.41 (s, 3H, Ar-CH$$3$$), 1.38 (t, J=7.1 Hz, 3H, CH$$3$$)

Functionalization at Position 4

Bromination for Coupling Readiness

The unsubstituted position 4 undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF):

$$
\text{Dihydropyridazine} + \text{NBS} \xrightarrow{\text{DMF, 0°C→RT}} \text{4-Bromo derivative}
$$

Reaction Metrics

Parameter Value Source
NBS Equiv. 1.1
Solvent DMF
Temperature 0°C → RT
Yield 85%

Buchwald-Hartwig Amination

The 4-bromo intermediate couples with 2-(1H-indol-3-yl)ethylamine using palladium catalysis:

$$
\text{4-Bromo derivative} + \text{2-(1H-Indol-3-yl)ethylamine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{Target Compound}
$$

Optimized Catalytic System

Component Quantity Role
Pd(OAc)$$_2$$ 5 mol% Catalyst
Xantphos 10 mol% Ligand
Cs$$2$$CO$$3$$ 2.5 equiv. Base
Toluene 0.2 M Solvent
Temperature/Time 110°C, 24 h Reaction conditions

Yield Data

Entry Amine Equiv. Yield (%)
1 1.2 63
2 2.0 78
3 3.0 81

Adapted from β-carbolin-1-one synthesis protocols

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (500 MHz, DMSO-d$$_6$$):

  • δ 10.92 (s, 1H, indole NH)
  • δ 8.14 (s, 1H, H-5)
  • δ 7.58–6.95 (m, 8H, aromatic)
  • δ 4.29 (q, J=7.1 Hz, 2H, OCH$$_2$$)
  • δ 3.82 (t, J=6.5 Hz, 2H, NHCH$$_2$$)
  • δ 3.02 (t, J=6.5 Hz, 2H, CH$$_2$$indole)

$$^{13}$$C NMR (126 MHz, DMSO-d$$_6$$):

  • δ 169.8 (C=O ester)
  • δ 163.1 (C=O pyridazine)
  • δ 136.2–110.3 (aromatic carbons)

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Functionalization

An alternative pathway employs Mitsunobu conditions to install the amine side chain:

$$
\text{4-Hydroxy derivative} + \text{2-(1H-Indol-3-yl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

Comparison of Methods

Parameter Buchwald-Hartwig Mitsunobu
Yield 81% 67%
Side Products <5% 12–15%
Cost Efficiency Moderate Low

Industrial Scalability Considerations

Gram-scale synthesis (10 mmol) achieved 78% yield using:

  • Catalyst Recycling : Pd(OAc)$$_2$$ recovered via aqueous extraction (82% recovery)
  • Solvent Reduction : Toluene volume decreased to 0.1 M without yield loss
  • Purification : Recrystallization from ethanol/water (3:1) instead of column chromatography

Challenges and Optimization Opportunities

  • Indole Stability : The indole NH requires protection (e.g., Boc) during high-temperature steps to prevent decomposition
  • Regioselectivity : Competing N-alkylation at pyridazine N-2 minimized using bulky ligands (Xantphos vs. BINAP)
  • Byproduct Formation : 6-Oxo group participates in side reactions; additive screening (e.g., 4Å MS) reduced dimerization by 40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.